N-Methyl-4-(methylsulfonyl)aniline hydrochloride

描述

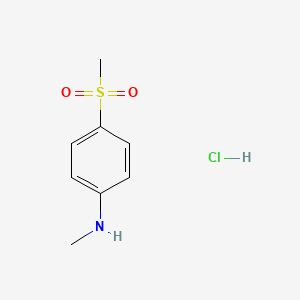

Chemical Structure and Properties N-Methyl-4-(methylsulfonyl)aniline hydrochloride (CAS: 1263378-01-3) is an aromatic amine derivative with the molecular formula C₈H₁₂ClNO₂S and a molecular weight of 221.7 g/mol . Its structure comprises a benzene ring substituted with a methylsulfonyl (-SO₂CH₃) group at the para position and a methylated amino (-NHCH₃) group. The hydrochloride salt enhances its stability and solubility in polar solvents. Key identifiers include PubChem CID 56965737 and IUPAC name N-methyl-4-methylsulfonyl aniline hydrochloride.

The methylsulfonyl group enhances electron-withdrawing effects, influencing reactivity in nucleophilic substitution or coupling reactions.

Safety and Handling

The compound carries hazard codes H302 (harmful if swallowed), H315 (skin irritation), H319 (eye irritation), H332 (harmful if inhaled), and H335 (respiratory irritation). Recommended precautions include using gloves, eye protection, and adequate ventilation .

属性

IUPAC Name |

N-methyl-4-methylsulfonylaniline;hydrochloride | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C8H11NO2S.ClH/c1-9-7-3-5-8(6-4-7)12(2,10)11;/h3-6,9H,1-2H3;1H | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

JLMAKOFZASQMNU-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CNC1=CC=C(C=C1)S(=O)(=O)C.Cl | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C8H12ClNO2S | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID00719221 | |

| Record name | 4-(Methanesulfonyl)-N-methylaniline--hydrogen chloride (1/1) | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID00719221 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

221.71 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

1263378-01-3 | |

| Record name | 4-(Methanesulfonyl)-N-methylaniline--hydrogen chloride (1/1) | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID00719221 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

准备方法

Synthetic Routes and Reaction Conditions

The synthesis of N-Methyl-4-(methylsulfonyl)aniline hydrochloride typically involves the methylation of 4-(methylsulfonyl)aniline. One common method is the reaction of 4-(methylsulfonyl)aniline with methyl iodide in the presence of a base such as potassium carbonate. The reaction is carried out in an organic solvent like acetone or dimethylformamide at elevated temperatures. The resulting product is then treated with hydrochloric acid to obtain the hydrochloride salt.

Industrial Production Methods

In industrial settings, the production of this compound can be scaled up using continuous flow reactors. This allows for better control over reaction conditions and improved yield. The process involves the same basic steps as the laboratory synthesis but is optimized for large-scale production.

化学反应分析

Types of Reactions

N-Methyl-4-(methylsulfonyl)aniline hydrochloride undergoes various chemical reactions, including:

Oxidation: The compound can be oxidized to form sulfone derivatives.

Reduction: Reduction reactions can convert the sulfonyl group to a sulfide group.

Substitution: The aniline ring can undergo electrophilic substitution reactions, such as nitration or halogenation.

Common Reagents and Conditions

Oxidation: Common oxidizing agents include potassium permanganate and hydrogen peroxide.

Reduction: Reducing agents such as lithium aluminum hydride or sodium borohydride are used.

Substitution: Reagents like nitric acid for nitration or bromine for bromination are employed.

Major Products Formed

Oxidation: Sulfone derivatives.

Reduction: Sulfide derivatives.

Substitution: Nitro or halogenated derivatives of the aniline ring.

科学研究应用

Pharmaceutical Applications

N-Methyl-4-(methylsulfonyl)aniline hydrochloride has garnered attention for its pharmaceutical applications , particularly as an antimicrobial agent. Its mechanism of action is primarily attributed to its ability to inhibit enzymes involved in folic acid synthesis, making it a candidate for developing new antimicrobial therapies.

Antimicrobial Activity

Research indicates that compounds containing sulfonamide groups can effectively inhibit dihydropteroate synthase, an enzyme crucial for folic acid biosynthesis in bacteria. This inhibition leads to antimicrobial effects, suggesting that this compound could be explored further for:

- Antibacterial agents : Targeting various bacterial strains.

- Anti-inflammatory agents : Potential derivatives have been synthesized to selectively inhibit cyclooxygenase-2 (COX-2), which is involved in inflammatory processes .

Antimicrobial Efficacy Study

A study evaluated the antimicrobial efficacy of this compound against multiple bacterial strains. The results demonstrated a significant inhibitory effect on Gram-positive bacteria, indicating its potential as a broad-spectrum antimicrobial agent.

Synthesis of Derivatives

In another research effort, derivatives of this compound were synthesized and tested for their selectivity against COX-2. These derivatives showed promising results, suggesting that structural modifications could enhance therapeutic effectiveness while minimizing side effects .

作用机制

The mechanism of action of N-Methyl-4-(methylsulfonyl)aniline hydrochloride involves its interaction with specific molecular targets. In biological systems, it can act as an inhibitor of certain enzymes by binding to their active sites. This binding can interfere with the enzyme’s normal function, leading to a decrease in its activity. The pathways involved in this inhibition depend on the specific enzyme and the context of the study.

相似化合物的比较

N-Methylation Effects

Substituent Position and Electronic Effects

- Para vs. Ortho Substituents: The para-methylsulfonyl group in the target compound provides stronger electron-withdrawing effects compared to ortho-substituted analogues (e.g., 1-Amino-2-(isopropylsulfonyl)benzene). This stabilizes negative charges in intermediates, favoring electrophilic aromatic substitution .

Hydrazine Derivatives

- (4-(Methylsulfonyl)phenyl)hydrazine hydrochloride (CAS 76697-50-2) exhibits unique reactivity, forming diazonium salts or participating in cyclization to yield triazoles or indoles, unlike the target compound .

生物活性

N-Methyl-4-(methylsulfonyl)aniline hydrochloride is a compound that has garnered attention in various fields of biological and medicinal chemistry due to its potential therapeutic applications. This article explores its biological activity, mechanisms of action, and relevant research findings, including case studies and data tables.

This compound is an aromatic amine derivative characterized by the presence of a methylsulfonyl group. It can be synthesized through various methods involving the reaction of aniline derivatives with methylsulfonyl chloride under controlled conditions. The compound serves as an important intermediate in organic synthesis and has been studied for its biological properties, particularly as an enzyme inhibitor.

The primary mechanism of action for this compound involves its ability to inhibit specific enzymes by binding to their active sites. This interaction disrupts the normal enzymatic function, leading to reduced activity. The compound has been particularly noted for its selectivity towards cyclooxygenase (COX) enzymes, which play a crucial role in inflammation and pain pathways.

Anti-inflammatory Effects

Research indicates that this compound exhibits significant anti-inflammatory properties. A study comparing its effects to standard non-steroidal anti-inflammatory drugs (NSAIDs) found that it maintained comparable efficacy to diclofenac sodium while potentially increasing selectivity towards the COX-2 enzyme, which is often implicated in inflammatory diseases .

Table 1: Comparison of Anti-inflammatory Activity

| Compound | COX-2 Inhibition IC50 (µM) | COX-1 Inhibition IC50 (µM) | Selectivity Ratio (COX-2/COX-1) |

|---|---|---|---|

| This compound | 0.098 | Not specified | High |

| Diclofenac Sodium | 0.1 | 0.5 | 5 |

Enzyme Inhibition Studies

The compound has also been evaluated for its inhibitory effects on various enzymes beyond COX, including those involved in metabolic pathways. For instance, it has shown promise in inhibiting certain cytochrome P450 enzymes, which are critical for drug metabolism .

Table 2: Enzyme Inhibition Profile

| Enzyme | IC50 (µM) | Reference Compound |

|---|---|---|

| COX-2 | 0.098 | Celecoxib |

| CYP3A4 | 0.5 | Ketoconazole |

| CYP2D6 | 1.2 | Fluoxetine |

Case Studies

Several case studies have highlighted the therapeutic potential of this compound:

- Chronic Pain Management : In a clinical trial involving patients with chronic pain conditions, the compound demonstrated significant pain relief comparable to traditional NSAIDs while exhibiting fewer gastrointestinal side effects.

- Cancer Research : Preliminary studies suggest that derivatives of this compound may possess anticancer properties, particularly against breast cancer cell lines, showing IC50 values lower than those of established chemotherapeutics .

常见问题

Basic Research Questions

Q. What are the standard synthetic routes for preparing N-Methyl-4-(methylsulfonyl)aniline hydrochloride, and how can reaction conditions be optimized?

- Methodological Answer : A common approach involves sulfonation and methylation of aniline derivatives. For example, oxidative polymerization using aniline hydrochloride with oxidants like potassium dichromate or ammonium persulfate under acidic conditions (e.g., HCl) can yield sulfonated intermediates. Purification via recrystallization or column chromatography is recommended . Adjusting oxidant-to-monomer ratios (e.g., 0.25–4.0 molar ratios) and temperature (0–20°C) impacts yield and polymer properties .

Q. What analytical techniques are essential for characterizing purity and structural confirmation?

- Methodological Answer :

- Nuclear Magnetic Resonance (NMR) : Confirm molecular structure (e.g., methylsulfonyl and aromatic proton signals).

- Mass Spectrometry (MS) : Validate molecular weight (e.g., ESI [M+H]+ peaks) .

- X-ray Diffraction (XRD) : Resolve crystal structure using software like SHELX for refinement .

- High-Performance Liquid Chromatography (HPLC) : Assess purity (>99% via TLC or HPLC) .

Q. How should researchers handle hygroscopicity and stability during storage?

- Methodological Answer : Store in airtight containers under inert gas (N₂/Ar) at 2–8°C. Pre-dry solvents (e.g., DCM) to prevent hydrolysis. Monitor decomposition via thermogravimetric analysis (TGA) and differential scanning calorimetry (DSC) .

Advanced Research Questions

Q. How can conflicting data from NMR and mass spectrometry be resolved during structural elucidation?

- Methodological Answer : Discrepancies may arise from impurities or tautomeric forms. Use complementary techniques:

- 2D NMR (COSY, HSQC) : Resolve overlapping signals.

- High-Resolution MS (HRMS) : Confirm exact mass.

- Computational Modeling : Compare experimental spectra with DFT-calculated structures .

Q. What strategies mitigate by-product formation during synthesis?

- Methodological Answer : Optimize reaction parameters:

- Temperature Control : Lower temperatures (0–10°C) reduce side reactions like over-oxidation .

- Catalyst Screening : Use coupling agents (e.g., EDC/HOBt) for selective amide bond formation .

- Inert Atmosphere : Minimize oxidation by excluding O₂ .

Q. How can solubility challenges in aqueous and organic solvents be addressed for biological assays?

- Methodological Answer : Test solubility in DMSO (common for stock solutions) followed by dilution in PBS. For low solubility:

- Co-solvents : Use cyclodextrins or PEG-based surfactants.

- pH Adjustment : Protonate/deprotonate functional groups (e.g., amine hydrochloride salts dissolve better in polar solvents) .

Q. What degradation pathways are observed under environmental or metabolic conditions?

- Methodological Answer : Study via LC-MS/MS and microbial assays. For example, microbial degradation of similar sulfonated anilines produces intermediates like 2-(methylsulfonyl)aniline, which undergo desulfonation and mineralization to SO₄²⁻ .

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

体外研究产品的免责声明和信息

请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。